(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

Catalog No.
S956368
CAS No.
36700-39-7
M.F
C11H16N2OS
M. Wt
224.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

CAS Number

36700-39-7

Product Name

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide

IUPAC Name

(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

InChI

InChI=1S/C11H16N2OS/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14)/b6-5+

InChI Key

NQKWXBJGZHHURS-AATRIKPKSA-N

SMILES

CNCCCNC(=O)C=CC1=CC=CS1

Canonical SMILES

CNCCCNC(=O)C=CC1=CC=CS1

Isomeric SMILES

CNCCCNC(=O)/C=C/C1=CC=CS1

(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide is a chemical compound with the molecular formula C₁₁H₁₆N₂OS and a molecular weight of 224.32 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an acrylamide functional group. The structure includes a methylamino substituent on a propyl chain, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Impurity of Pyrantel Pamoate: Several commercial vendors list (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide as an impurity of the antiparasitic drug pyrantel pamoate [, ]. This suggests the compound may be a byproduct or unintended side reaction during the synthesis of pyrantel pamoate.

Data Availability:

  • Limited research exists on (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide itself. However, its presence can be found in chemical databases such as the National Institutes of Health (NIH) Gift Registry of Substances [].

Future Research Potential:

The presence of a functional amide group and a thiophene ring suggests potential for further scientific investigation. Amides are a common functional group in many pharmaceuticals, and thiophenes are found in various bioactive molecules [, ]. However, more research is required to determine any specific biological activity or potential applications for (2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide.

Typical of acrylamides, including:

  • Nucleophilic Addition: The double bond in the acrylamide can undergo nucleophilic addition with various nucleophiles, leading to the formation of new compounds.
  • Polymerization: It can act as a monomer in polymerization reactions, forming polyacrylamides or copolymers with other monomers.
  • Substitution Reactions: The nitrogen atom may engage in substitution reactions, allowing for the introduction of different functional groups.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide typically involves:

  • Formation of Thiophene Derivative: Starting from thiophene derivatives through electrophilic substitution or other methods.
  • Acrylamide Formation: Reacting thiophene derivatives with acrylamide or its derivatives under suitable conditions to form the desired product.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity for further applications.

These methods highlight the compound's synthetic accessibility and versatility .

Interaction studies involving (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide focus on its binding affinity to various biological targets. Preliminary data suggest that compounds with similar structures may interact with enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate these interactions and their implications for drug design and development .

Similar Compounds: Comparison

Several compounds share structural similarities with (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-MethylthiopheneThiophene ring with methyl groupExhibits distinct electronic properties
N-(3-Methylaminopropyl)thiophene-2-carboxamideCarboxamide instead of acrylamidePotentially higher solubility and reactivity
2-Thiophenecarboxylic acidThiophene ring with carboxylic acidKnown for its role in pharmaceuticals

These compounds highlight the uniqueness of (E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide due to its specific functional groups and potential biological activities not fully explored yet .

XLogP3

1.3

Wikipedia

(2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide

Dates

Modify: 2024-04-14

Explore Compound Types